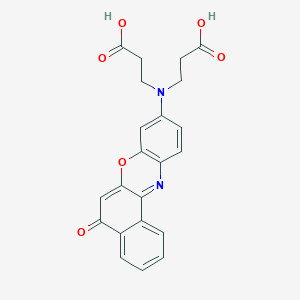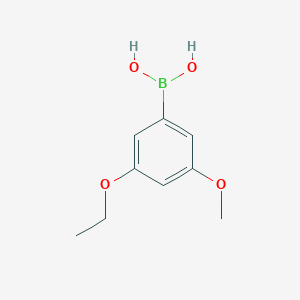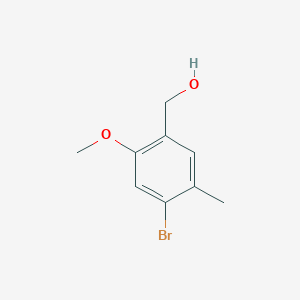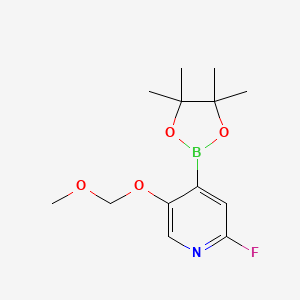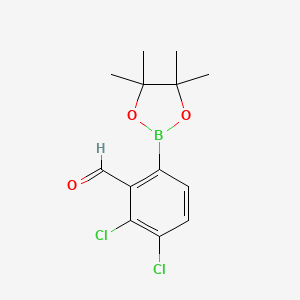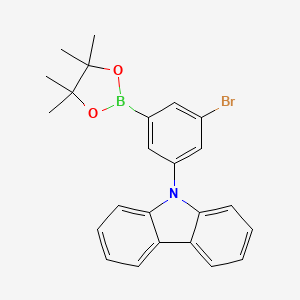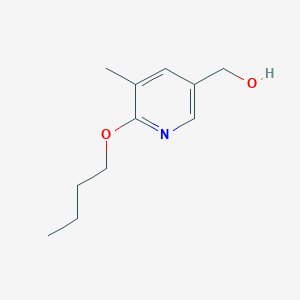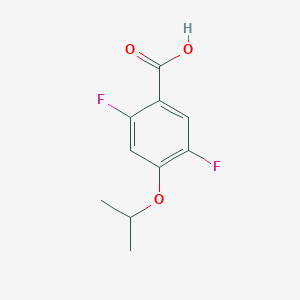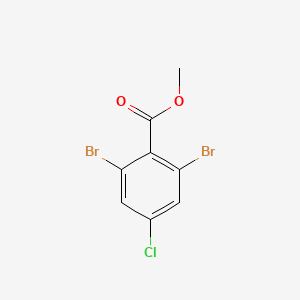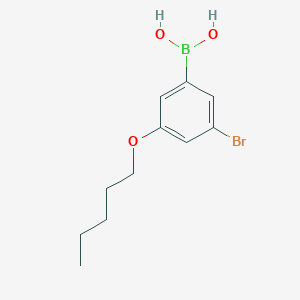
5-Bromo-3-pentyloxyphenylboronic acid
Descripción general
Descripción
5-Bromo-3-pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 2121512-33-0 . It has a molecular weight of 286.96 . The IUPAC name for this compound is (3-bromo-5-(pentyloxy)phenyl)boronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 .Chemical Reactions Analysis
This compound, as a boronic ester, can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
5-Bromo-3-pentyloxyphenylboronic acid is utilized in the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives are explored for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. The ability to introduce different substituents through the Suzuki cross-coupling reaction allows for the investigation of the electronic effects on the biological properties of the synthesized compounds. For example, specific derivatives synthesized using this compound have shown promising results in haemolytic and biofilm inhibition activities, indicating potential applications in medicinal chemistry (Ikram et al., 2015).
Material Chemistry and Catalysis
In the realm of material chemistry, this compound serves as a precursor in the development of advanced materials and catalysts. Its reactivity and ability to form stable boronate esters make it valuable in the synthesis of polymers and coordination complexes with unique properties. These materials find applications in catalysis, sensor development, and as components in electronic devices. The versatility in functionalization afforded by the boronic acid group allows for the creation of materials with tailored electronic and physical properties.
Antioxidant and Antimicrobial Compounds
Marine-derived compounds, including those synthesized from this compound, are studied for their antioxidant and antimicrobial activities. The structural diversity of bromophenols, for instance, contributes to their potent antioxidant properties, which are beneficial in combating oxidative stress and could be incorporated into food preservation and nutraceuticals. Additionally, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics and antifungal agents (Li et al., 2011).
Anticancer Research
Research into the anticancer properties of derivatives synthesized from this compound is ongoing. These compounds are evaluated for their ability to induce apoptosis in cancer cells, with some showing promise as novel anticancer agents. The study of these derivatives provides insights into the molecular mechanisms of cancer cell proliferation and death, paving the way for the development of new therapeutic strategies (Psurski et al., 2018).
Safety and Hazards
Direcciones Futuras
The use of boronic acids like 5-Bromo-3-pentyloxyphenylboronic acid in Suzuki–Miyaura coupling reactions is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Future directions could involve the development of more efficient and environmentally benign organoboron reagents for this process .
Mecanismo De Acción
Target of Action
5-Bromo-3-pentyloxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it interacts with during these reactions, such as in the Suzuki–Miyaura cross-coupling .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Boronic esters, such as this compound, are generally stable and easy to purify, making them attractive for chemical transformations .
Result of Action
The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . The stability of boronic esters can also be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the effectiveness of the reaction.
Propiedades
IUPAC Name |
(3-bromo-5-pentoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSUYTZYXCKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246521 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-33-0 | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




